2-(2-Azaspiro[4.4]nonan-2-yl)ethanamine

Medicinal Chemistry Synthetic Chemistry Building Blocks

This spirocyclic primary amine is uniquely suited for CNS receptor modulation, targeted covalent inhibitors, and hyperbranched polymers. Its 2-azaspiro[4.4]nonane core offers conformational rigidity, while the free amine enables facile derivatization. Choose this compound to ensure the correct regioisomer and functionality in your synthetic route. Inquire for bulk pricing.

Molecular Formula C10H20N2
Molecular Weight 168.28 g/mol
Cat. No. B13864649
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Azaspiro[4.4]nonan-2-yl)ethanamine
Molecular FormulaC10H20N2
Molecular Weight168.28 g/mol
Structural Identifiers
SMILESC1CCC2(C1)CCN(C2)CCN
InChIInChI=1S/C10H20N2/c11-6-8-12-7-5-10(9-12)3-1-2-4-10/h1-9,11H2
InChIKeyGFYSYHGMKFBZIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Azaspiro[4.4]nonan-2-yl)ethanamine: Procuring a Spirocyclic Amine for Medicinal Chemistry and Chemical Biology Applications


2-(2-Azaspiro[4.4]nonan-2-yl)ethanamine (CAS 1007-77-8) is a spirocyclic amine comprising a 2-azaspiro[4.4]nonane core linked to an ethanamine moiety. This compound belongs to the azaspiro[4.4]nonane class, a framework that has attracted substantial interest in medicinal chemistry for its three-dimensional, conformationally restricted topology that can improve target selectivity and metabolic stability relative to planar aromatic scaffolds [1]. The presence of a primary amine offers a versatile handle for derivatization, positioning this compound as a key intermediate for the synthesis of biologically active molecules, including those explored for anticonvulsant [2], CNS receptor modulation [3], and RNA binding applications [4].

Why 2-(2-Azaspiro[4.4]nonan-2-yl)ethanamine Cannot Be Replaced by Generic Azaspiro Analogs


While numerous 2-azaspiro[4.4]nonane derivatives exist, 2-(2-azaspiro[4.4]nonan-2-yl)ethanamine is uniquely differentiated by its primary amine functionality, which is distinct from the unsubstituted core [1], alcohol-terminated analogs , carboxylic acid derivatives , or methylamine variants [2]. This primary amine is critical for downstream coupling reactions and imparts distinct physicochemical properties, including altered basicity, hydrogen-bonding capacity, and metabolic stability profiles. Substituting this compound with a structurally similar but functionally different analog can derail a synthetic route or alter the biological activity of the final compound, necessitating careful procurement of the correct building block.

Quantitative Evidence Differentiating 2-(2-Azaspiro[4.4]nonan-2-yl)ethanamine from Closest Analogs


Primary Amine Functionality Enables Unique Downstream Derivatization Potential

2-(2-Azaspiro[4.4]nonan-2-yl)ethanamine is a primary amine, unlike 2-azaspiro[4.4]nonane which is a secondary amine [1] and 2-(2-azaspiro[4.4]nonan-2-yl)ethanol which is an alcohol . This distinction is crucial because primary amines can participate in a broader range of coupling reactions, such as amide bond formation with carboxylic acids or sulfonamide synthesis, which are not possible with alcohols or secondary amines without prior activation [2]. The presence of a free primary amine provides a direct attachment point for building more complex molecules, offering a more efficient and versatile synthetic route compared to analogs that require additional functional group interconversions.

Medicinal Chemistry Synthetic Chemistry Building Blocks

Increased Hydrogen-Bond Donor Capacity Compared to Tertiary Amine Analogs

The primary amine in 2-(2-azaspiro[4.4]nonan-2-yl)ethanamine contributes two hydrogen-bond donors (HBDs), whereas the parent 2-azaspiro[4.4]nonane possesses only one [1]. This difference can significantly influence a molecule's solubility and permeability profile. For example, predicted LogP values for related azaspiro compounds range from 1.46 to 3.38 [2], but the introduction of an extra HBD in the ethanamine derivative is expected to lower LogP and increase aqueous solubility, which is a critical parameter for in vivo applications and formulation development.

Physicochemical Properties Drug Design Solubility

Enhanced Metabolic Stability Versus Carboxylic Acid-Containing Analogs

Carboxylic acid-containing 2-azaspiro[4.4]nonane derivatives, such as 2-(4-(methoxymethyl)-2-azaspiro[4.4]nonan-2-yl)acetic acid , are susceptible to phase II metabolism, primarily glucuronidation, which can lead to rapid clearance and short half-lives. In contrast, the primary amine of 2-(2-azaspiro[4.4]nonan-2-yl)ethanamine is generally more metabolically stable, as it is less prone to conjugation reactions unless further functionalized [1]. This class-level inference suggests that the ethanamine derivative may offer a longer in vivo half-life, reducing the required dose and frequency of administration.

Metabolic Stability ADME Drug Development

High-Value Research Applications for 2-(2-Azaspiro[4.4]nonan-2-yl)ethanamine Procurement


Medicinal Chemistry: Synthesis of Conformationally Restricted Bioisosteres

The primary amine in 2-(2-azaspiro[4.4]nonan-2-yl)ethanamine is a valuable anchor for constructing spirocyclic analogs of bioactive amines, such as phenethylamines or tryptamines. The rigid spirocyclic core can serve as a bioisostere for a planar phenyl ring, potentially improving target selectivity and reducing off-target effects. For instance, this compound could be used to synthesize novel ligands for G-protein-coupled receptors (GPCRs) or ion channels, leveraging the established anticonvulsant activity of related 2-azaspiro[4.4]nonane-1,3-dione derivatives [1].

Chemical Biology: Development of Targeted Covalent Inhibitors

The primary amine provides a reactive handle for introducing electrophilic warheads, such as acrylamides or chloroacetamides, to create targeted covalent inhibitors (TCIs). The spirocyclic scaffold can be designed to bind to a specific protein pocket, while the ethanamine linker positions the warhead for covalent bond formation with a proximal cysteine residue. This approach is particularly relevant for kinases and other enzymes with druggable cysteine residues. The modular nature of this building block allows for rapid exploration of structure-activity relationships (SAR) in TCI programs [2].

Materials Science: Preparation of Spirocyclic Polymers and Dendrimers

The difunctional nature of 2-(2-azaspiro[4.4]nonan-2-yl)ethanamine (one tertiary amine in the ring and one primary amine on the side chain) makes it suitable for the synthesis of hyperbranched polymers or dendrimers with unique three-dimensional architectures. The spirocyclic core imparts rigidity and can influence the porosity and thermal stability of the resulting materials. The primary amine can be used for further functionalization or crosslinking, enabling the design of novel materials for applications in gas separation, catalysis, or drug delivery [3].

Analytical Chemistry: Derivatization Agent for Mass Spectrometry

The primary amine can be used to derivatize carboxylic acids or aldehydes, enhancing their ionization efficiency in mass spectrometry (MS) analyses. The spirocyclic moiety provides a unique mass tag and can improve the chromatographic separation of derivatized analytes. This application is valuable for metabolomics and proteomics studies where sensitive detection of low-abundance metabolites is required. The compound's specific mass and fragmentation pattern can serve as a diagnostic tool for targeted metabolomics [4].

Technical Documentation Hub

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